molecular formula C28H30N2O6 B13383257 N-Dde-3-(Fmoc-amino)-D-alanine

N-Dde-3-(Fmoc-amino)-D-alanine

Cat. No.: B13383257
M. Wt: 490.5 g/mol
InChI Key: RLKWTEXBXUEJRZ-UHFFFAOYSA-N
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Description

Dde-D-Dap(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid (Dap) with protecting groups Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) and Fmoc (9-Fluorenylmethyloxycarbonyl). These protecting groups are commonly used in solid-phase peptide synthesis to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dde-D-Dap(Fmoc)-OH typically involves the protection of the amino groups of diaminopropionic acid. The Dde group is introduced to protect the α-amino group, while the Fmoc group is used to protect the side-chain amino group. The synthesis may involve the following steps:

  • Protection of the α-amino group with the Dde group.
  • Protection of the side-chain amino group with the Fmoc group.
  • Purification of the final product using chromatographic techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protecting groups and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Dde-D-Dap(Fmoc)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Dde and Fmoc protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: The Dde group can be removed using hydrazine or hydroxylamine, while the Fmoc group can be removed using piperidine.

    Coupling: Common reagents for coupling reactions include carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Dde-D-Dap(Fmoc)-OH is incorporated at desired positions.

Scientific Research Applications

Dde-D-Dap(Fmoc)-OH is used in various scientific research applications, including:

    Peptide Synthesis: It is used to synthesize peptides with specific sequences for research in biochemistry and molecular biology.

    Drug Development: Peptides synthesized using this compound can be used in drug discovery and development.

    Biological Studies: It is used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes.

Mechanism of Action

The mechanism of action of Dde-D-Dap(Fmoc)-OH involves its role as a building block in peptide synthesis. The protecting groups (Dde and Fmoc) prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The deprotection steps remove these groups at specific stages, enabling the final peptide product to be obtained.

Comparison with Similar Compounds

Similar Compounds

    Dde-D-Dap-OH: Similar compound without the Fmoc protecting group.

    Fmoc-D-Dap-OH: Similar compound without the Dde protecting group.

    Boc-D-Dap(Fmoc)-OH: Similar compound with a Boc (tert-butyloxycarbonyl) protecting group instead of Dde.

Uniqueness

Dde-D-Dap(Fmoc)-OH is unique due to the combination of Dde and Fmoc protecting groups, which provide orthogonal protection. This allows for selective deprotection and coupling reactions, making it a valuable tool in peptide synthesis.

Properties

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid

InChI

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)

InChI Key

RLKWTEXBXUEJRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

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